molecular formula C18H21N3O3S B2883741 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-31-9

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2883741
CAS No.: 1105231-31-9
M. Wt: 359.44
InChI Key: OXYVFQKJZYHAON-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a tolyl group, and a tetrahydrocyclopenta[c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the dioxidotetrahydrothiophene ring.

    Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Construction of the Tetrahydrocyclopenta[c]pyrazole Ring: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable dicarbonyl compound under acidic or basic conditions to form the tetrahydrocyclopenta[c]pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce additional oxygen-containing functional groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways and biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-hydroxyacetic acid
  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and ring structures. This uniqueness may confer specific properties and reactivity that are not observed in other related compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-5-2-3-7-15(12)19-18(22)17-14-6-4-8-16(14)20-21(17)13-9-10-25(23,24)11-13/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYVFQKJZYHAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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